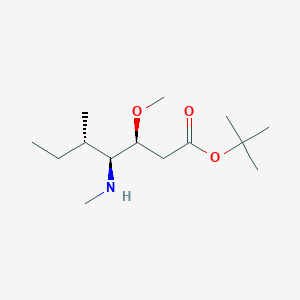
(3S,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate is a synthetic organic compound with the molecular formula C14H29NO3. It is a chiral molecule with three stereocenters, making it an interesting subject for stereochemical studies. This compound is often used in research settings, particularly in the fields of organic chemistry and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Heptanoate Backbone: The initial step involves the formation of the heptanoate backbone through a series of aldol condensations and esterifications.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups are introduced via selective alkylation reactions.
Formation of the Methylamino Group: The methylamino group is introduced through reductive amination, using appropriate amines and reducing agents.
Final Esterification: The final step involves the esterification of the intermediate compound with tert-butyl alcohol under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted amines.
Applications De Recherche Scientifique
(3S,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (3S,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate: Lacks the stereocenters, making it less stereochemically complex.
tert-butyl 3-methoxy-5-methyl-4-(amino)heptanoate: Similar structure but without the methyl group on the amino group.
tert-butyl 3-methoxy-5-methyl-4-(ethylamino)heptanoate: Contains an ethyl group instead of a methyl group on the amino group.
Uniqueness
(3S,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate is unique due to its three stereocenters, which provide it with distinct stereochemical properties. This makes it particularly valuable in stereochemical studies and in the synthesis of enantiomerically pure compounds.
Propriétés
Formule moléculaire |
C14H29NO3 |
|---|---|
Poids moléculaire |
259.38 g/mol |
Nom IUPAC |
tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate |
InChI |
InChI=1S/C14H29NO3/c1-8-10(2)13(15-6)11(17-7)9-12(16)18-14(3,4)5/h10-11,13,15H,8-9H2,1-7H3/t10-,11-,13-/m0/s1 |
Clé InChI |
VRBFIJCLCNKGGT-GVXVVHGQSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@H](CC(=O)OC(C)(C)C)OC)NC |
SMILES canonique |
CCC(C)C(C(CC(=O)OC(C)(C)C)OC)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


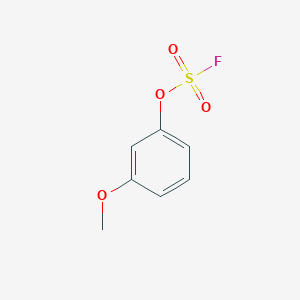

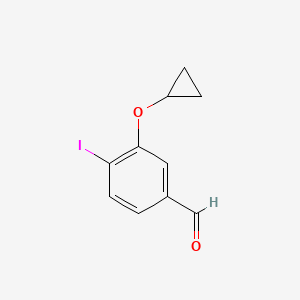
![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline](/img/structure/B14802913.png)
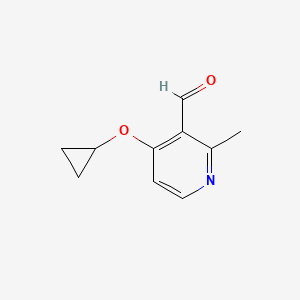
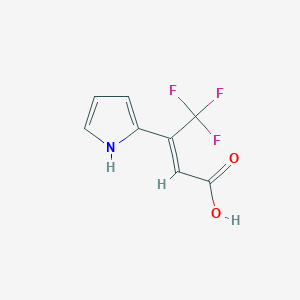
![1-[2-(2-Chlorophenyl)ethenyl]-3-[(3-chlorophenyl)methyl]urea](/img/structure/B14802943.png)
![3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14802946.png)
![2-(4-bromo-2-methylphenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14802949.png)
![methyl 7-methoxy-1-(2-methyl-2-phenylsulfanylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14802950.png)
![1-Boc-4-cyano-4-[3-(cyclobutyloxy)-4-methoxyphenyl]-piperidine](/img/structure/B14802951.png)
![biphenyl-4-yl[(9H-fluoren-9-ylideneamino)oxy]methanone](/img/structure/B14802952.png)
![N-[(E)-(2-chlorophenyl)methylidene]-2-methyl-4-nitroaniline](/img/structure/B14802953.png)
![7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14802961.png)
